4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde
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Overview
Description
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C6H4ClF3N2O It is a pyrazole derivative, characterized by the presence of a chloro group at the 4-position and a trifluoroethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of 4-chloro-1H-pyrazole-3-carbaldehyde with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chloro group may participate in hydrogen bonding or other interactions with the target molecule, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-amine: Similar structure but with an amine group instead of an aldehyde group.
Uniqueness
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of both a chloro group and a trifluoroethyl group, which can significantly influence its chemical reactivity and biological activity. The aldehyde group provides a versatile functional group for further chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
4-chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O/c7-4-1-12(3-6(8,9)10)11-5(4)2-13/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMRIDRJQRABLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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